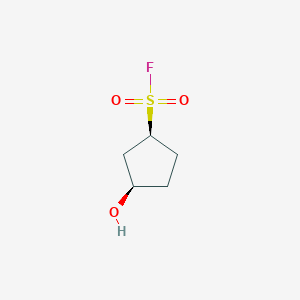

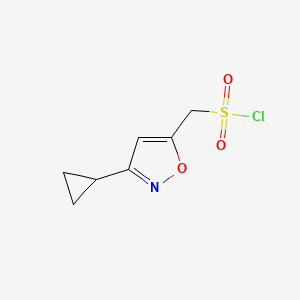

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride” can be analyzed using tools like MolView . This tool allows you to draw the molecule and convert it into a 3D model for a more detailed view .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 168.18. More detailed properties may be available through specialized chemical databases or resources.Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is Glutathione Peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols .

Mode of Action

This compound, also known as RSL3, binds to and inhibits the activity of GPX4 . This inhibition leads to the accumulation of lipid hydroperoxides, which are harmful to cells . The compound induces a form of regulated cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPX4 by this compound affects the lipid peroxidation pathway . This pathway is crucial for maintaining the integrity of cell membranes. When GPX4 is inhibited, lipid peroxides accumulate, leading to oxidative stress and eventually, ferroptosis .

Pharmacokinetics

It’s known that the compound’s toxicity to normal cells and its poor pharmacokinetic characteristics limit its clinical application .

Result of Action

The result of the action of this compound is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to a decrease in cell viability and disruption of cell migration, particularly in cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, research has shown that the compound can induce more rapid and effective ferroptosis when combined with non-thermal plasma (NTP), suggesting that the environment can modulate the compound’s efficacy .

Análisis Bioquímico

Biochemical Properties

(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is known to inhibit the activity of glutathione peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols .

Cellular Effects

The inhibition of GPX4 by this compound leads to an increase in lipid peroxides, which can cause damage to cellular membranes and other structures . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GPX4 and inhibiting its activity . This leads to an increase in lipid peroxides, which can cause oxidative damage and ultimately lead to cell death through ferroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been used to study the effects of GPX4 inhibition on cell death in subventricular glioblastoma multiforme (GBM) lines .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Specific dosage effects in animal models are not mentioned in the available literature .

Metabolic Pathways

This compound is involved in the metabolic pathway of ferroptosis, where it inhibits the activity of GPX4 . This can affect metabolic flux or metabolite levels, particularly related to lipid peroxides .

Propiedades

IUPAC Name |

(1S,3R)-3-hydroxycyclopentane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-10(8,9)5-2-1-4(7)3-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWJWXWWVODTRT-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1O)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B2791623.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)